3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-4-33-22-13-8-19(17-23(22)34-5-2)25(32)28-20-9-11-21(12-10-20)29-26-27-18(3)16-24(30-26)31-14-6-7-15-31/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBDTUHISJHWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyrimidine ring, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzamide Backbone : Provides a platform for various substitutions.
- Pyrimidine Ring : Known for its role in nucleic acid structures and various biological functions.
- Ethoxy Groups : These may influence solubility and bioavailability.
Research has shown that compounds similar to 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide can interact with various biological targets:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been studied for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. For instance, studies indicate that certain benzamide derivatives can reduce NADP and NADPH levels in cells, destabilizing DHFR and inhibiting cell growth .
- Kinase Inhibition : The compound may act as a RET kinase inhibitor, similar to other benzamide derivatives that have shown moderate to high potency in inhibiting kinase activity in cancer therapy . This inhibition can lead to reduced cell proliferation in RET-driven cancers.
- GABA Receptor Modulation : Some related compounds have been found to selectively interact with GABA receptors, suggesting potential neuroactive properties .
Efficacy in Studies
Several case studies and experimental results highlight the biological activity of this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, modifications to the benzamide structure have led to enhanced activity against breast cancer cells .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis .
Data Table of Biological Activities
Case Studies
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their RET kinase inhibitory activity. The results indicated that modifications similar to those found in 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide significantly increased potency against RET-driven tumors .
- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines, revealing that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a benzamide-pyrimidine scaffold with several analogs, but substituent variations critically influence activity:
Key Observations:
- Pyrrolidine vs. Imidazole/Trifluoromethyl (Nilotinib): The target compound’s pyrrolidine group likely improves solubility compared to Nilotinib’s lipophilic trifluoromethyl and imidazole groups, which enhance target binding but may reduce bioavailability .
- Diethoxy Benzamide vs. Fluorinated Groups (Example 53): The 3,4-diethoxy substituents may provide steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in Example 53, which typically enhance metabolic stability .
- Pyrimidine vs.
Hypothesized Pharmacological Profiles
- Target Compound: The pyrrolidine and diethoxy groups suggest dual roles: pyrrolidine enhances solubility and membrane permeability, while the diethoxy benzamide may interact with hydrophobic kinase domains.
- Nilotinib: Its trifluoromethyl and imidazole groups are critical for BCR-ABL binding, but higher lipophilicity may necessitate dose adjustments for toxicity .
- Pyrimidin-4-yl Derivatives (): Substituted phenyl groups on pyrimidine could broaden antimicrobial activity but may reduce selectivity compared to the target compound’s pyrrolidine .
Preparation Methods
Pyrimidine Core Functionalization
The 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold is constructed through regioselective substitution. A validated approach involves:
Step 1: Suzuki-Miyaura Coupling
2,4-Dichloropyrimidine undergoes Suzuki coupling with a boronic acid derivative to install the pyrrolidine group. For example, reacting 2,4-dichloropyrimidine with pyrrolidin-1-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C yields 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
Step 2: Methyl Group Introduction
The 4-position methyl group is introduced via nucleophilic substitution. Treating 2-chloro-4-(pyrrolidin-1-yl)pyrimidine with methylmagnesium bromide in THF at −78°C generates 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.
Step 3: Amination with 4-Nitroaniline
The chloropyrimidine intermediate reacts with 4-nitroaniline in the presence of K₂CO₃ in DMF at 120°C, yielding 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}nitrobenzene. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, producing 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline.
Optimization Challenges
-
Regioselectivity : The 6-position pyrrolidine group must be installed before methyl introduction to avoid steric hindrance.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography.
Synthesis of 3,4-Diethoxybenzoic Acid
Ethoxylation of Protocatechuic Acid
Protocatechuic acid (3,4-dihydroxybenzoic acid) is ethylated using ethyl bromide and K₂CO₃ in acetone under reflux (12 h). This yields 3,4-diethoxybenzoic acid with >90% purity after recrystallization.
Amide Bond Formation
Activation of 3,4-Diethoxybenzoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM at 40°C for 2 h. Alternatively, coupling agents like T3P (propanephosphonic acid anhydride) or HBTU are employed for direct coupling.
Coupling with Pyrimidine-Aniline Intermediate
The activated benzoic acid reacts with 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline in DCM or toluene, using triethylamine as a base. T3P-mediated coupling at 25°C for 16 h achieves yields of 75–85%.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, pyrrolidin-1-ylboronic acid | Dioxane/H₂O | 80°C | 78 |
| Methyl Introduction | MeMgBr | THF | −78°C | 65 |
| Amination | 4-Nitroaniline, K₂CO₃ | DMF | 120°C | 82 |
| Hydrogenation | H₂, Pd/C | EtOH | 25°C | 95 |
| Amide Coupling | T3P, Et₃N | DCM | 25°C | 83 |
Analytical Validation
-
HPLC Purity : Final compound purity >98% (C18 column, MeCN/H₂O gradient).
-
Mass Spectrometry : Observed [M+H]⁺ = 462.3 (calculated: 461.6).
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 6H, -OCH₂CH₃), 2.34 (s, 3H, -CH₃), 3.25 (m, 4H, pyrrolidine), 6.89–7.52 (aromatic protons).
Alternative Synthetic Routes
One-Pot Curtius Rearrangement
A patent-described method for analogous compounds employs a Curtius rearrangement to install the benzamide moiety. Using diphenylphosphoryl azide (DPPA) and tert-butanol in toluene, the aniline intermediate is converted to a carbamate, which is subsequently deprotected and acylated.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide?
- Methodological Answer : The synthesis typically involves condensation reactions between 6-aminopyrimidine derivatives and ethoxymethylenemalonic esters, followed by cyclization at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures). Key intermediates include substituted pyrimidine rings functionalized with pyrrolidine groups. Reaction optimization requires precise temperature control and inert atmospheres to avoid decomposition of sensitive intermediates . Solvents like dimethyl sulfoxide (DMSO) or ethanol, combined with catalysts such as sodium hydride or potassium carbonate, are critical for achieving high yields .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the benzamide and pyrimidine moieties.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 447.5 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
- Methodological Answer :
| Parameter | Optimal Conditions |
|---|---|
| Solvents | Ethanol, DMSO, or acetonitrile |
| Catalysts | Potassium carbonate, sodium hydride |
| Temperature | 80–120°C for condensation; 250°C for cyclization |
| Reaction Monitoring | TLC for intermediate tracking; HPLC for purity |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The pyrrolidin-1-yl group enhances metabolic stability and target binding affinity, while the 3,4-diethoxybenzamide moiety improves solubility. Comparative studies with analogs (e.g., trifluoromethyl-substituted derivatives) suggest that lipophilicity correlates with membrane permeability and anticancer activity .
- Example : Replacement of pyrrolidine with piperidine reduces kinase inhibition efficacy by 40% in in vitro assays .
Q. What in vitro models are appropriate for evaluating anticancer activity?
- Methodological Answer :
- Cell-Based Assays : Use MTT assays on human cancer cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values.
- Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) using recombinant enzymes and ATP-competitive binding assays .
- Apoptosis Studies : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .
Q. How can molecular docking predict interactions with biological targets?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
Retrieve target protein structures (e.g., EGFR kinase, PDB ID: 1M17) from the RCSB PDB.
Prepare the ligand (protonation states, energy minimization).
Validate docking poses with MM-GBSA binding energy calculations .
- Outcome : Predict binding affinities and guide SAR by analyzing hydrogen bonds with pyrimidine N1 and benzamide carbonyl groups .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Data Normalization : Use reference inhibitors (e.g., imatinib for kinase assays) as internal controls.
- Meta-Analysis : Compare datasets across studies while accounting for differences in compound purity (e.g., HPLC vs. LC-MS validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
